1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL

Catalog No.
S3322772
CAS No.
159556-73-7
M.F
C18H21NO
M. Wt
267.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL

CAS Number

159556-73-7

Product Name

1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL

IUPAC Name

1-benzhydryl-2,2-dimethylazetidin-3-ol

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

InChI

InChI=1S/C18H21NO/c1-18(2)16(20)13-19(18)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16-17,20H,13H2,1-2H3

InChI Key

YRDDKKNUZORKDG-UHFFFAOYSA-N

SMILES

CC1(C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O)C

Canonical SMILES

CC1(C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O)C

1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL is an organic compound classified as an azetidine, a four-membered nitrogen-containing heterocyclic structure. Its molecular formula is C18H21NOC_{18}H_{21}NO and it has a molar mass of approximately 267.37 g/mol . The compound features a diphenylmethyl group and a hydroxyl group attached to the azetidine ring, contributing to its unique chemical properties and potential biological activities.

Typical of azetidines, including:

  • Oxidation: This can lead to the formation of N-oxides when treated with oxidizing agents like potassium permanganate.
  • Reduction: Reducing agents such as lithium aluminum hydride can convert it into amine derivatives.
  • Substitution Reactions: The diphenylmethyl group may be replaced by other nucleophiles under suitable conditions .

1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL exhibits significant biological activity. It is known for its effects on neurotransmitter systems, influencing dopamine, norepinephrine, serotonin, acetylcholine, glutamate, and gamma-aminobutyric acid pathways. This compound has been studied for its potential in enhancing wakefulness and alertness, making it relevant in treating conditions such as narcolepsy and sleep disorders . Additionally, it shows promise in antimicrobial and anticancer research due to its structural characteristics.

The synthesis of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL typically involves several key steps:

  • Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving β-amino alcohols or β-amino esters.
  • Introduction of the Diphenylmethyl Group: This is generally done using Friedel-Crafts alkylation with benzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
  • Hydroxylation: The hydroxyl group is introduced via oxidation reactions using hydrogen peroxide or m-chloroperbenzoic acid .

In industrial settings, continuous flow synthesis techniques may be employed to enhance efficiency and yield by utilizing microreactors for better control over reaction conditions.

The compound finds applications across various fields:

  • Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.
  • Biology: Investigated for potential biological activities including antimicrobial and anticancer properties.
  • Medicine: Explored as a therapeutic agent due to its unique structural features.
  • Industry: Utilized in developing new materials and chemical processes.

Research on 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL has highlighted its interactions with several biological targets. Notably, it antagonizes histamine H1 receptors which plays a crucial role in its wakefulness-promoting effects. Environmental factors such as diet and stress levels can influence the drug's metabolism and efficacy .

Several compounds share structural similarities with 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(Diphenylmethyl)-2,2-dimethylazetidin-3-amineSimilar azetidine structure; amine instead of alcoholPotentially different pharmacological effects
Modafinil (also known as 1-(Diphenylmethyl)-2-oxo-4-(pyrrolidin-1-yl)acetamide)Shares diphenylmethyl group; different functional groupsEstablished use in treating sleep disorders
1-benzyl-2,2-dimethylazetidin-3-oneBenzyl group instead of diphenylmethylVariation in reactivity due to different substituents

These compounds illustrate the diversity within the azetidine class while highlighting the unique characteristics of 1-(Diphenylmethyl)-2,2-dimethylazetidin-3-OL that make it particularly noteworthy in pharmacological research .

XLogP3

3.2

Dates

Modify: 2023-08-19

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